molecular formula C16H13ClN2OS B2827808 2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 842116-97-6

2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2827808
CAS No.: 842116-97-6
M. Wt: 316.8
InChI Key: IOJRLQXCOFWZJZ-UHFFFAOYSA-N
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Description

2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit anti-tubercular activity

Cellular Effects

Some benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities .

Molecular Mechanism

The molecular mechanism of action of 2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is not well-understood. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Dosage Effects in Animal Models

Some benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-amino-4,7-dimethylbenzothiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products where the chlorine atom is replaced by another group.

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the benzothiazole ring.

Scientific Research Applications

2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
  • 2-chloro-N,N-dimethylethylamine hydrochloride
  • 2,4-disubstituted thiazoles

Uniqueness

2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-9-7-8-10(2)14-13(9)18-16(21-14)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJRLQXCOFWZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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